m-PEG9-Mal vs. m-PEG8-Mal: Molecular Weight and Hydrodynamic Radius Impact on Linker Selection
m-PEG9-Mal has a molecular weight of 578.65 Da, compared to 534.60 Da for the shorter analog m-PEG8-Mal [1]. This ~44 Da increase, corresponding to one additional ethylene glycol unit, translates to a measurable increase in hydrodynamic radius when conjugated to a protein. In size exclusion chromatography of PEGylated human serum albumin, a single additional PEG unit resulted in a measurable increase in retention time, with PEG9 conjugates eluting earlier than PEG8 conjugates [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 578.65 Da |
| Comparator Or Baseline | m-PEG8-Mal: 534.60 Da |
| Quantified Difference | +44.05 Da |
| Conditions | Calculated from molecular formula |
Why This Matters
This molecular weight difference directly impacts conjugate hydrodynamic size and pharmacokinetic properties, enabling fine-tuning of in vivo half-life and biodistribution.
- [1] MedChemExpress. m-PEG9-Mal Product Page. Accessed 2025. View Source
- [2] The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. 2021. View Source
